Cas no 4698-96-8 (2-({1,1'-biphenyl-4-yloxy}methyl)oxirane)

2-({1,1'-Biphenyl-4-yloxy}methyl)oxirane is a specialized epoxy compound featuring a biphenyl ether moiety linked to an oxirane (epoxide) group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for crosslinking or polymerization applications. The biphenyl group enhances thermal and chemical stability, while the epoxide functionality allows for ring-opening reactions with nucleophiles, enabling the formation of covalent bonds with amines, thiols, or hydroxyl groups. Its rigid aromatic backbone contributes to improved mechanical properties in polymer matrices. The compound is suited for advanced material development, including high-performance coatings, adhesives, or composites, where controlled curing and durability are critical. Handling requires standard epoxy safety precautions.
2-({1,1'-biphenyl-4-yloxy}methyl)oxirane structure
4698-96-8 structure
Product Name:2-({1,1'-biphenyl-4-yloxy}methyl)oxirane
CAS No:4698-96-8
MF:C15H14O2
MW:226.270464420319
CID:329197
PubChem ID:107325
Update Time:2025-11-03

2-({1,1'-biphenyl-4-yloxy}methyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane,2-[([1,1'-biphenyl]-4-yloxy)methyl]-
    • 2-((1,1’-biphenyl-4-yloxy)methyl)-oxiran
    • 2-[(1,1'-BIPHENYL-4-YLOXY)METHYL]OXIRANE
    • 2-[(4-phenylphenoxy)methyl]oxirane
    • (2R)-2-[(biphenyl-4-yloxy)methyl]oxirane
    • (2S)-2-[(biphenyl-4-yloxy)methyl]oxirane
    • 1-(Biphenyl-4-yloxy)-2,3-epoxypropane
    • 2-[(biphenyl-4-yloxy)methyl]oxirane
    • 4-Biphenylyl glycidyl ether
    • CCRIS 2066
    • Ether, 4-biphenylyl 2,3-epoxypropyl
    • Oxirane, 2-((1,1'-biphenyl-4-yloxy)methyl)-
    • p-Phenylphenyl glycidyl ether
    • Propane, 1-(4-biphenyloxy)-2,3-epoxy- (7CI,8CI)
    • 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane
    • H5GKW1LK0O
    • 4698-96-8
    • 2-((1,1'-biphenyl-4-yloxy)methyl)-oxiran
    • CALCIUMCYCLOBARBITAL
    • OXIRANE, 2-(((1,1'-BIPHENYL)-4-YLOXY)METHYL)-
    • 2-[([1,1'-biphenyl]-4-yloxy)methyl]oxirane
    • VS-09241
    • 2-(((1,1'-BIPHENYL)-4-YLOXY)METHYL)OXIRANE
    • F1276-0030
    • AKOS016051086
    • Propane, 1-(4-biphenyloxy)-2,3-epoxy-
    • 2-({[1,1'-biphenyl]-4-yloxy}methyl)oxirane
    • GLYCIDYL 4-PHENYLPHENYL ETHER
    • 2-((1,1-biphenyl-4-yloxy)methyl)-oxiran
    • SCHEMBL476278
    • UNII-H5GKW1LK0O
    • EINECS 225-174-7
    • p-phenylphenol glycidyl ether
    • SR-01000011057
    • Q27279671
    • GXANCFOKAWEPIS-UHFFFAOYSA-N
    • 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane
    • ((4-PHENYLPHENOXY)METHYL)OXIRANE
    • 4-(2,3-epoxypropoxy)-biphenyl
    • DTXSID90963711
    • 2-(([1,1'-biphenyl]-4-yloxy)methyl)oxirane
    • SR-01000011057-1
    • EN300-10632
    • NS00045500
    • Z56347388
    • 4-phenylphenoxymethyloxirane
    • AKOS001393778
    • Inchi: 1S/C15H14O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h1-9,15H,10-11H2
    • InChI Key: GXANCFOKAWEPIS-UHFFFAOYSA-N
    • SMILES: O1CC1COC1C=CC(=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.09942
  • Monoisotopic Mass: 226.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 21.8Ų

Experimental Properties

  • PSA: 21.76

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Additional information on 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane

Professional Introduction to Compound with CAS No. 4698-96-8 and Product Name: 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane

The compound with the CAS number 4698-96-8 and the product name 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.

At the core of understanding this compound lies its molecular structure, which consists of an oxirane ring linked to a biphenyl-4-yloxy moiety. The presence of the oxirane ring, also known as an epoxide, introduces a high degree of reactivity, making it a valuable intermediate in synthetic organic chemistry. The biphenyl-4-yloxy group, on the other hand, contributes to the compound's solubility and stability, as well as its interaction with biological targets.

Recent advancements in the field of medicinal chemistry have highlighted the importance of oxirane-containing derivatives in drug design. These compounds have been explored for their ability to undergo ring-opening reactions, which can be harnessed to create more complex molecular architectures. This property is particularly useful in the development of protease inhibitors, where precise control over molecular geometry is crucial for efficacy.

The 1,1'-biphenyl-4-yloxy moiety in the compound's structure suggests potential interactions with aromatic-based biological targets. Biphenyl derivatives are well-known for their role in various pharmacological applications, including antipsychotics and anti-inflammatory agents. The combination of these structural elements in 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane may lead to novel therapeutic strategies targeting diseases associated with aberrant protein-protein interactions.

In the context of current research, this compound has been investigated for its potential role in modulating enzyme activity. Specifically, studies have suggested that the oxirane ring can act as a Michael acceptor, facilitating reactions with nucleophiles such as cysteine residues in proteins. This mechanism has been explored in the development of targeted therapeutics for conditions like cancer and neurodegenerative diseases.

The biphenyl-4-yloxy group also contributes to the compound's pharmacokinetic properties. Biphenyl derivatives are known for their favorable solubility profiles, which can enhance bioavailability and reduce systemic toxicity. This characteristic makes 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane a promising candidate for further development as a drug candidate or a key intermediate in synthetic chemistry.

Recent studies have also explored the use of this compound in combinatorial chemistry approaches. The reactivity of the oxirane ring allows for rapid diversification of molecular structures, enabling researchers to generate libraries of compounds with tailored properties. Such libraries are invaluable in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.

The compound's potential applications extend beyond pharmaceuticals into materials science and agrochemicals. The unique structural features of 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane make it a versatile building block for creating novel polymers and surface-active agents. These applications are particularly relevant in developing sustainable materials that mimic natural biological processes.

In conclusion, the compound with CAS number 4698-96-8 and product name 2-({1,1'-biphenyl-4-yloxy}methyl)oxirane represents a multifaceted molecule with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable tool for chemists and biologists alike, offering new avenues for drug discovery and material innovation.

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